![molecular formula C12H16INO B5697044 N-(4-iodophenyl)-2,2-dimethylbutanamide](/img/structure/B5697044.png)
N-(4-iodophenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(4-iodophenyl)-2,2-dimethylbutanamide, also known as IDBM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. IDBM has been found to possess analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-(4-iodophenyl)-2,2-dimethylbutanamide is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2,2-dimethylbutanamide has been shown to reduce the levels of prostaglandins and other pro-inflammatory cytokines in animal models. Additionally, N-(4-iodophenyl)-2,2-dimethylbutanamide has been found to inhibit the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-iodophenyl)-2,2-dimethylbutanamide in laboratory experiments is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation. However, one limitation of using N-(4-iodophenyl)-2,2-dimethylbutanamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(4-iodophenyl)-2,2-dimethylbutanamide. One area of interest is the development of new drugs based on the structure of N-(4-iodophenyl)-2,2-dimethylbutanamide that may have improved pharmacological properties. Additionally, further studies are needed to explore the potential toxicity of N-(4-iodophenyl)-2,2-dimethylbutanamide and its derivatives. Finally, research is needed to better understand the mechanism of action of N-(4-iodophenyl)-2,2-dimethylbutanamide and its effects on other physiological systems.
Synthesis Methods
N-(4-iodophenyl)-2,2-dimethylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-iodobenzyl alcohol with 2,2-dimethylbutyryl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product.
Scientific Research Applications
N-(4-iodophenyl)-2,2-dimethylbutanamide has been extensively studied for its potential use in the treatment of pain and inflammation. In one study, N-(4-iodophenyl)-2,2-dimethylbutanamide was found to significantly reduce pain and inflammation in mice when administered orally. Another study showed that N-(4-iodophenyl)-2,2-dimethylbutanamide had a similar effect on pain and inflammation in rats when administered intraperitoneally.
properties
IUPAC Name |
N-(4-iodophenyl)-2,2-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNWFCOBBCTUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2,2-dimethylbutanamide |
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